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Introduction
Psoriasis is a chronic, immune-mediated inflammatory disease characterized by

hyperproliferation of keratinocytes and infiltration of immune cells into the skin. The

pathogenesis of psoriasis is complex, with the Interleukin-23 (IL-23)/T helper 17 (Th17) cell

axis playing a central role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK)

family of non-receptor tyrosine kinases, is a key signaling molecule downstream of several

cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons. Upon cytokine

binding to their receptors, TYK2 is activated, leading to the phosphorylation and activation of

Signal Transducer and Activator of Transcription (STAT) proteins. This signaling cascade is

crucial for the differentiation and function of Th1 and Th17 cells, which produce pro-

inflammatory cytokines that drive the psoriatic phenotype.

RO495 has been identified as a potent inhibitor of TYK2, with a reported IC50 of 1.5 nM in cell-

based assays. By targeting TYK2, RO495 is expected to modulate the downstream signaling of

key pro-inflammatory cytokines, thereby representing a promising therapeutic strategy for

psoriasis. These application notes provide an overview of the use of RO495 and other selective

TYK2 inhibitors in relevant in vitro and in vivo psoriasis research models. The data presented is

a synthesis from studies on selective TYK2 inhibitors, such as deucravacitinib (BMS-986165),

which serve as a surrogate for the expected effects of RO495.
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Data Presentation
The efficacy of selective TYK2 inhibitors has been demonstrated in numerous clinical trials for

moderate-to-severe plaque psoriasis. The following tables summarize the key clinical and

molecular endpoints.

Table 1: Clinical Efficacy of Selective TYK2 Inhibitors in Plaque Psoriasis (16-week data)

Endpoint Placebo
Apremilast (30 mg
BID)

Deucravacitinib (6
mg QD)

PASI 75 Response

Rate
12.7%[1] 35.1%[1] 58.7%[1]

PASI 90 Response

Rate
N/A 18% 32%[2]

PASI 100 Response

Rate
1%[2] N/A 10-14%[2]

sPGA 0/1

(Clear/Almost Clear)

Response Rate

9.4%[1] 40.2%[1] 53.6%[1]

PASI 75/90/100: Percentage of patients achieving a 75%, 90%, or 100% reduction in the

Psoriasis Area and Severity Index score. sPGA: static Physician's Global Assessment.

Table 2: Molecular and Cellular Effects of Selective TYK2 Inhibition
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Biomarker Effect of TYK2 Inhibition Reference

IL-17A
Reduced by 47-50% in

psoriatic skin
[3][4]

IL-19
Reduced by 72% in psoriatic

skin
[3][4]

Beta-defensin
Reduced by 81-84% in

psoriatic skin
[3][4]

IL-23 Pathway Genes
Normalized towards non-

lesional levels
[5][6]

Type I IFN Pathway Genes
Normalized towards non-

lesional levels
[5][6]

Keratin-16
Approached non-lesional

levels
[6]

Keratinocyte Proliferation Suppressed in vitro [7]

Signaling Pathway
The diagram below illustrates the central role of TYK2 in the IL-23/IL-17 signaling axis in

psoriasis and the mechanism of action for a TYK2 inhibitor like RO495.
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TYK2 Signaling Pathway in Psoriasis.

Experimental Protocols
In Vitro Model: Cytokine-Stimulated Human
Keratinocytes
This protocol describes an in vitro model to assess the anti-inflammatory effects of RO495 on

human keratinocytes, a key cell type in the pathogenesis of psoriasis.

1. Cell Culture:

Culture primary normal human epidermal keratinocytes (NHEK) or the HaCaT cell line in

appropriate keratinocyte growth medium.

Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.

2. Psoriasis-like Inflammation Induction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b597900?utm_src=pdf-body-img
https://www.benchchem.com/product/b597900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starve the cells in basal medium for 4-6 hours prior to stimulation.

Prepare a pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, and IL-1α) to mimic

the psoriatic microenvironment.

Treat the cells with the cytokine cocktail to induce a psoriasis-like phenotype, characterized

by the upregulation of inflammatory genes.

3. RO495 Treatment:

Prepare stock solutions of RO495 in a suitable solvent (e.g., DMSO).

Pre-treat the keratinocytes with varying concentrations of RO495 (e.g., 1 nM to 1 µM) for 1-2

hours before adding the cytokine cocktail.

Include a vehicle control (DMSO) and a positive control (e.g., a known JAK inhibitor).

4. Endpoint Analysis:

Gene Expression Analysis (qPCR): After 24-48 hours of treatment, lyse the cells and extract

total RNA. Perform reverse transcription and quantitative PCR to measure the mRNA levels

of psoriasis-associated genes such as IL8, S100A7, and DEFB4A.

Protein Analysis (ELISA/Western Blot): Collect the cell culture supernatant to measure the

secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8) using ELISA. Cell

lysates can be used for Western blot analysis to assess the phosphorylation status of

STAT3.

Cell Proliferation Assay: To assess the effect on keratinocyte hyperproliferation, perform a

BrdU incorporation assay or a CCK-8 assay after 48-72 hours of treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10768812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10768812/
https://go.drugbank.com/drugs/DB16650
https://www.sotyktuhcp.com/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC9372960/
https://pubmed.ncbi.nlm.nih.gov/34767869/
https://pubmed.ncbi.nlm.nih.gov/34767869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11879890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11879890/
https://www.benchchem.com/product/b597900#application-of-ro495-in-psoriasis-research-models
https://www.benchchem.com/product/b597900#application-of-ro495-in-psoriasis-research-models
https://www.benchchem.com/product/b597900#application-of-ro495-in-psoriasis-research-models
https://www.benchchem.com/product/b597900#application-of-ro495-in-psoriasis-research-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597900?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

